
N-(2-Oxoéthyl)-1H-tétrazole-1-acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of the oxoethyl and acetamide groups further enhances its reactivity and potential utility in synthetic chemistry.
Applications De Recherche Scientifique
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide typically involves the reaction of 1H-tetrazole with ethyl oxalyl chloride, followed by the introduction of an acetamide group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems can help maintain consistent quality and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Oxoethyl)-1H-tetrazole-1-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted tetrazole derivatives with diverse applications.
Mécanisme D'action
The mechanism of action of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(2-Hydrazinyl-2-oxoethyl)thiazol-2-yl derivatives: These compounds share a similar oxoethyl group but feature a thiazole ring instead of a tetrazole ring.
N-(2-Oxoethyl)-1H-indole-2-carboxamide: This compound has an indole ring, offering different reactivity and biological activity.
Uniqueness: N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is unique due to its tetrazole ring, which provides stability and versatility in chemical reactions. The combination of the oxoethyl and acetamide groups further enhances its reactivity, making it a valuable compound in synthetic chemistry and drug development.
Propriétés
Numéro CAS |
1797135-60-4 |
|---|---|
Formule moléculaire |
C5H7N5O2 |
Poids moléculaire |
169.144 |
Nom IUPAC |
N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5O2/c11-2-1-6-5(12)3-10-4-7-8-9-10/h2,4H,1,3H2,(H,6,12) |
Clé InChI |
FVYKLWGHNYKDJG-UHFFFAOYSA-N |
SMILES |
C1=NN=NN1CC(=O)NCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


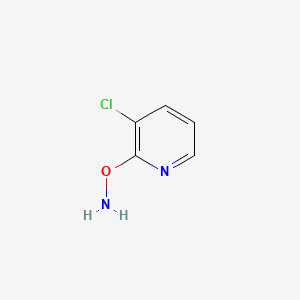
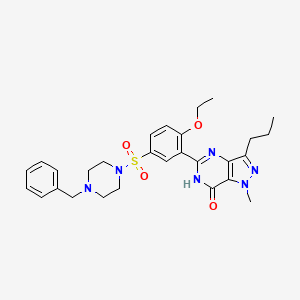
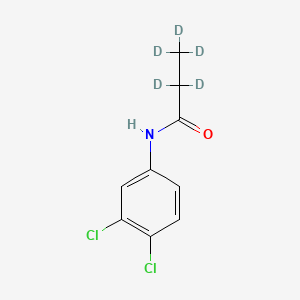
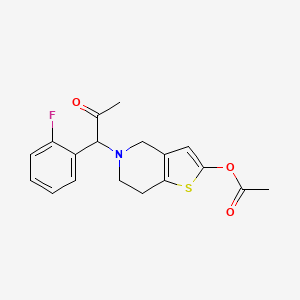

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)
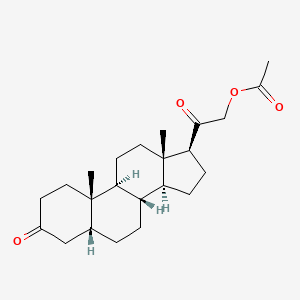
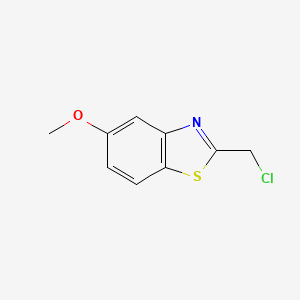


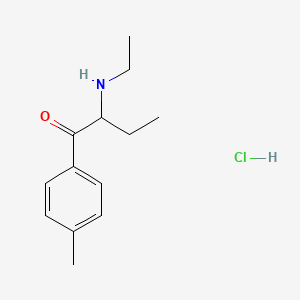
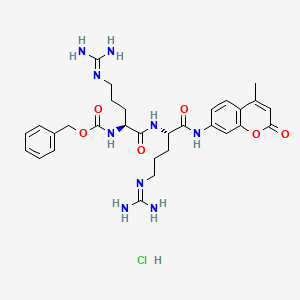
![N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
